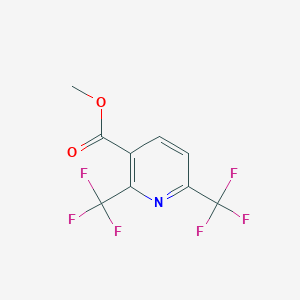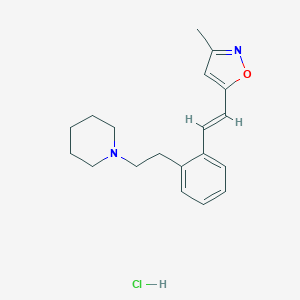
(E)-1-(2-(2-(2-(3-Methyl-5-isoxazolyl)ethenyl)phenoxy)ethyl)piperidine monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1-(2-(2-(2-(3-Methyl-5-isoxazolyl)ethenyl)phenoxy)ethyl)piperidine monohydrochloride, also known as MPEP hydrochloride, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mécanisme D'action
(E)-1-(2-(2-(2-(3-Methyl-5-isoxazolyl)ethenyl)phenoxy)ethyl)piperidine monohydrochloride hydrochloride acts as a selective antagonist of the mGluR5 receptor, which is widely distributed in the central nervous system. It inhibits the activity of this receptor, which is involved in various physiological and pathological processes, including synaptic plasticity, learning and memory, and neuroinflammation.
Biochemical and Physiological Effects:
(E)-1-(2-(2-(2-(3-Methyl-5-isoxazolyl)ethenyl)phenoxy)ethyl)piperidine monohydrochloride hydrochloride has been shown to modulate the activity of various neurotransmitter systems, including glutamate, dopamine, and GABA. It has also been shown to reduce oxidative stress and inflammation in the brain. In addition, (E)-1-(2-(2-(2-(3-Methyl-5-isoxazolyl)ethenyl)phenoxy)ethyl)piperidine monohydrochloride hydrochloride has been shown to have a favorable safety profile, with no significant adverse effects reported in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
(E)-1-(2-(2-(2-(3-Methyl-5-isoxazolyl)ethenyl)phenoxy)ethyl)piperidine monohydrochloride hydrochloride has several advantages as a research tool, including its high selectivity for the mGluR5 receptor, its ability to cross the blood-brain barrier, and its favorable safety profile. However, it also has some limitations, including its relatively short half-life and the need for repeated dosing in some experimental paradigms.
Orientations Futures
There are several potential future directions for research on (E)-1-(2-(2-(2-(3-Methyl-5-isoxazolyl)ethenyl)phenoxy)ethyl)piperidine monohydrochloride hydrochloride. One area of interest is the development of more potent and selective mGluR5 antagonists for therapeutic use. Another area of interest is the investigation of the role of mGluR5 in various neurological and psychiatric disorders, including autism spectrum disorders, schizophrenia, and depression. Finally, there is a need for further research on the safety and efficacy of (E)-1-(2-(2-(2-(3-Methyl-5-isoxazolyl)ethenyl)phenoxy)ethyl)piperidine monohydrochloride hydrochloride in human clinical trials.
Méthodes De Synthèse
The synthesis of (E)-1-(2-(2-(2-(3-Methyl-5-isoxazolyl)ethenyl)phenoxy)ethyl)piperidine monohydrochloride hydrochloride involves the reaction of 2-(2-(2-(3-methyl-5-isoxazolyl)ethenyl)phenoxy)ethylamine with piperidine hydrochloride in the presence of a base. The reaction yields (E)-1-(2-(2-(2-(3-Methyl-5-isoxazolyl)ethenyl)phenoxy)ethyl)piperidine monohydrochloride hydrochloride as a white crystalline powder with a purity of over 99%.
Applications De Recherche Scientifique
(E)-1-(2-(2-(2-(3-Methyl-5-isoxazolyl)ethenyl)phenoxy)ethyl)piperidine monohydrochloride hydrochloride has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including Fragile X syndrome, Parkinson's disease, Alzheimer's disease, and addiction. It has been shown to improve cognitive function, reduce anxiety and depression-like behaviors, and decrease drug-seeking behavior in animal models.
Propriétés
Numéro CAS |
139193-88-7 |
|---|---|
Nom du produit |
(E)-1-(2-(2-(2-(3-Methyl-5-isoxazolyl)ethenyl)phenoxy)ethyl)piperidine monohydrochloride |
Formule moléculaire |
C19H25ClN2O |
Poids moléculaire |
332.9 g/mol |
Nom IUPAC |
3-methyl-5-[(E)-2-[2-(2-piperidin-1-ylethyl)phenyl]ethenyl]-1,2-oxazole;hydrochloride |
InChI |
InChI=1S/C19H24N2O.ClH/c1-16-15-19(22-20-16)10-9-17-7-3-4-8-18(17)11-14-21-12-5-2-6-13-21;/h3-4,7-10,15H,2,5-6,11-14H2,1H3;1H/b10-9+; |
Clé InChI |
YUHXAPRRVWXISL-RRABGKBLSA-N |
SMILES isomérique |
CC1=NOC(=C1)/C=C/C2=CC=CC=C2CCN3CCCCC3.Cl |
SMILES |
CC1=NOC(=C1)C=CC2=CC=CC=C2CCN3CCCCC3.Cl |
SMILES canonique |
CC1=NOC(=C1)C=CC2=CC=CC=C2CCN3CCCCC3.Cl |
Synonymes |
(E)-1-(2-(2-(2-(3-Methyl-5-isoxazolyl)ethenyl)phenoxy)ethyl)piperidine monohydrochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(9Z,12Z)-N-[(2R)-1-hydroxypropan-2-yl]octadeca-9,12-dienamide](/img/structure/B164035.png)

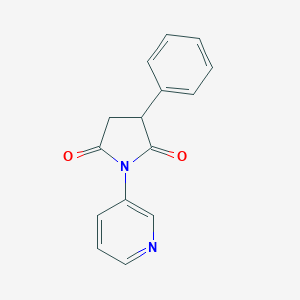

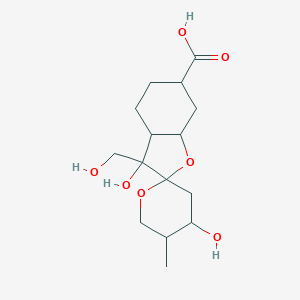

![2-[[(6E,8E)-1,12-diamino-11-(carboxymethylamino)-2,11-dihydroxy-3,10-dioxododeca-6,8-dien-2-yl]amino]acetic acid](/img/structure/B164069.png)

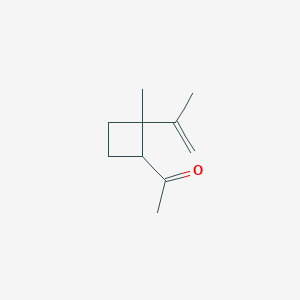
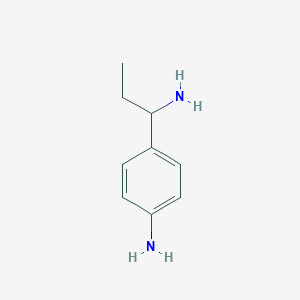
![3-Methylisothiazolo[4,5-c]pyridine](/img/structure/B164078.png)


